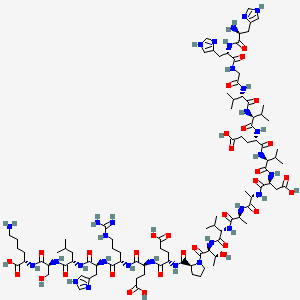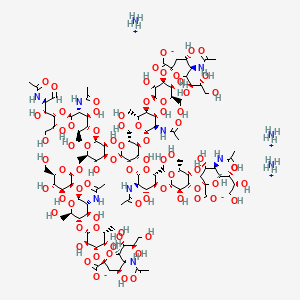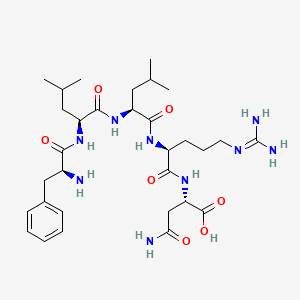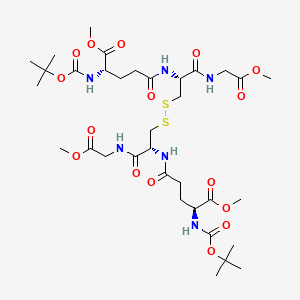
チザニジン-d4 塩酸塩
説明
チザニジン-d4 (塩酸塩) は、中枢作用性骨格筋弛緩薬であるチザニジン塩酸塩の重水素化された形態です。主に、質量分析法などのさまざまな分析アプリケーションにおけるチザニジンの定量のための内部標準として使用されます。 この化合物は、4 つの水素原子が重水素で置換されていることで特徴付けられ、安定性が向上し、より正確な分析測定が可能になります .
2. 製法
合成経路と反応条件: チザニジン-d4 (塩酸塩) の合成には、チザニジン塩酸塩の重水素化が関与します。 具体的な合成経路と反応条件は、製造元によって異なる場合があります .
工業的生産方法: チザニジン-d4 (塩酸塩) の工業的生産には、大規模な重水素化プロセスが関与し、高純度と高収率を確保するために制御された条件下で行われます。 生産プロセスには、チザニジン分子への重水素原子の組み込みを促進するための特殊な機器と試薬の使用が含まれます .
科学的研究の応用
Tizanidine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tizanidine in complex mixtures.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of tizanidine in biological systems.
Medicine: Utilized in clinical research to study the efficacy and safety of tizanidine in various therapeutic applications.
Industry: Applied in the development and quality control of pharmaceutical formulations containing tizanidine.
作用機序
チザニジン-d4 (塩酸塩) は、チザニジンと同じメカニズムで効果を発揮します。それはアルファ2アドレナリン受容体にアゴニストとして作用し、興奮性神経伝達物質の放出を阻害します。これにより、ニューロンの発火と筋痙縮が軽減されます。 分子標的はアルファ2アドレナリン受容体であり、関与する経路は主に中枢神経系における神経伝達物質の放出の調節に関連しています .
類似の化合物:
チザニジン塩酸塩: チザニジン-d4 の非重水素化形態であり、同様の治療目的で使用されます。
クロニジン: 同様の筋肉弛緩作用を持つ別のアルファ2アドレナリンアゴニストです。
バクロフェン: 異なる作用機序で筋肉痙縮に使用されるGABA-B受容体アゴニストです。
ユニークさ: チザニジン-d4 (塩酸塩) は、重水素置換により安定性が向上し、より正確な分析測定が可能になるため、ユニークです。 これは、質量分析法やその他の分析技術における内部標準として特に価値があります .
生化学分析
Biochemical Properties
Tizanidine-d4 Hydrochloride acts as an agonist at alpha-2 adrenergic receptor sites, resulting in presynaptic inhibition of motor neurons . This action leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Cellular Effects
Tizanidine-d4 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by reducing neuronal excitation induced by noxious stimuli and depressing spontaneous neuronal firing . This effect on cell signaling pathways leads to a decrease in muscle spasticity without affecting their strength .
Molecular Mechanism
The mechanism of action of Tizanidine-d4 Hydrochloride involves its binding interactions with biomolecules and changes in gene expression. It acts as an alpha-2 adrenergic receptor agonist, reducing spasticity by causing presynaptic inhibition of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tizanidine-d4 Hydrochloride change over time. The drug exhibits a short elimination half-life of approximately 2.5 hours . It is also subject to extensive first-pass metabolism, which can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Tizanidine-d4 Hydrochloride vary with different dosages. The drug has not been shown to exert direct effects on skeletal muscle fibers or the neuromuscular junction, and it has shown no significant effect on monosynaptic spinal reflexes . The effects of Tizanidine-d4 Hydrochloride are greatest on polysynaptic pathways .
Metabolic Pathways
Tizanidine-d4 Hydrochloride is involved in several metabolic pathways. It is extensively metabolized by the CYP1A2 enzyme . The drug undergoes phase I metabolism via oxidation of the imidazoline moiety, the aromatic ring, and the benzothiodiazole ring .
Transport and Distribution
Tizanidine-d4 Hydrochloride is transported and distributed within cells and tissues. The drug is centrally acting, and its effects are primarily observed in the central nervous system . The drug’s distribution within the body is influenced by its extensive metabolism and its interactions with various enzymes and proteins .
Subcellular Localization
The subcellular localization of Tizanidine-d4 Hydrochloride and its effects on activity or function are primarily observed in the central nervous system. The drug acts by blocking nerve impulses through presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters from the presynaptic terminal of the spinal interneurons .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tizanidine-d4 (hydrochloride) involves the deuteration of tizanidine hydrochlorideThe specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Tizanidine-d4 (hydrochloride) involves large-scale deuteration processes, which are carried out under controlled conditions to ensure high purity and yield. The production process includes the use of specialized equipment and reagents to facilitate the incorporation of deuterium atoms into the tizanidine molecule .
化学反応の分析
反応の種類: チザニジン-d4 (塩酸塩) は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究への応用
チザニジン-d4 (塩酸塩) は、以下を含む幅広い科学研究用途を持っています。
化学: 複雑な混合物中のチザニジンの定量のための分析化学における内部標準として使用されます。
生物学: 生物系におけるチザニジンの代謝と分布を追跡するための薬物動態研究で使用されます。
医学: さまざまな治療用途におけるチザニジンの有効性と安全性を研究するための臨床研究で使用されます。
類似化合物との比較
Tizanidine hydrochloride: The non-deuterated form of Tizanidine-d4, used for similar therapeutic purposes.
Clonidine: Another alpha-2 adrenergic agonist with similar muscle relaxant properties.
Baclofen: A GABA-B receptor agonist used for muscle spasticity, with a different mechanism of action.
Uniqueness: Tizanidine-d4 (hydrochloride) is unique due to its deuterium substitution, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .
特性
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-URZLSVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670104 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-51-5 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)


![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)


![[(1S,9S)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate](/img/structure/B586342.png)

